![molecular formula C6H8O2 B2390367 1-Ethenylcyclopropane-1-carboxylic acid CAS No. 343268-26-8](/img/structure/B2390367.png)
1-Ethenylcyclopropane-1-carboxylic acid
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Overview
Description
1-Ethenylcyclopropane-1-carboxylic acid is a compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of 1-Ethenylcyclopropane-1-carboxylic acid involves the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle .Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
The last step of ethylene biosynthesis is catalyzed by the non-heme iron containing 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase (ACCO) via the oxidation of ACC in the presence of dioxygen and ascorbate . The products of the reaction are ethylene and cyanoformate (which is further converted into HCN and CO2) .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Scientific Research Applications
Role as an Ethylene Precursor
1-Ethenylcyclopropane-1-carboxylic acid, closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), is a critical precursor in the biosynthesis of ethylene, a plant hormone responsible for regulating various developmental processes and stress responses. Research by Polko and Kieber (2019) emphasizes ACC's dual role as both an ethylene precursor and a signaling molecule independent of ethylene synthesis, contributing to plant development and pathogen response mechanisms (Polko & Kieber, 2019).
Ethylene-Independent Signaling
Vanderstraeten and Van Der Straeten (2017) delve into the regulation of ACC synthesis, its transport across plant tissues, and its potential as an ethylene-independent signal. This highlights the complex role of ACC beyond ethylene biosynthesis, affecting plant growth and adaptation to environmental changes (Vanderstraeten & Van Der Straeten, 2017).
Stress Mitigation through Microbial Interaction
Tiwari et al. (2018) explored the application of ACC deaminase-producing rhizobacteria in mitigating salt and drought stress in Panicum maximum, highlighting a biotechnological application of manipulating ACC levels to improve plant resilience to abiotic stresses (Tiwari et al., 2018).
Transport and Regulation of ACC
Research into the transport mechanisms of ACC within plants has identified specific transporters, such as LYSINE HISTIDINE TRANSPORTER1 (LHT1), that play roles in ACC's mobility and function in plant cells, suggesting ways in which ACC distribution influences plant growth and stress responses (Shin et al., 2015).
Mechanistic Insights into Ethylene Biosynthesis
Research by Thrower et al. (2006) on ACC oxidase offers mechanistic insights into how ACC is converted to ethylene, shedding light on the enzymatic processes underlying ethylene production and its regulation, which has implications for controlling ethylene levels in agriculture (Thrower et al., 2006).
Safety And Hazards
Future Directions
Ethylene and its precursor 1-aminocyclopropane-1-carboxylic acid (ACC) actively participate in plant developmental, defense and symbiotic programs . In this sense, ethylene and ACC play a central role in the regulation of bacterial colonization (rhizospheric, endophytic, and phyllospheric) by the modulation of plant immune responses and symbiotic programs, as well as by modulating several developmental processes, such as root elongation .
properties
IUPAC Name |
1-ethenylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-6(3-4-6)5(7)8/h2H,1,3-4H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOBSLHNWIVQJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethenylcyclopropane-1-carboxylic acid | |
CAS RN |
343268-26-8 |
Source
|
Record name | 1-ethenylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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